molecular formula C5H8N2S B2946891 (1-methyl-1H-pyrazol-4-yl)methanethiol CAS No. 1248624-50-1

(1-methyl-1H-pyrazol-4-yl)methanethiol

Cat. No.: B2946891
CAS No.: 1248624-50-1
M. Wt: 128.19
InChI Key: XJQZCVCQILGCAE-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-4-yl)methanethiol: is a sulfur-containing organic compound with the molecular formula C₅H₈N₂S. It is characterized by a pyrazole ring substituted with a methyl group and a methanethiol group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1-methyl-1H-pyrazole-4-carbaldehyde as the starting material.

  • Reaction Steps: The aldehyde group is first reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄). The resulting alcohol is then converted to the thiol group through a substitution reaction with thiourea.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

(1-methyl-1H-pyrazol-4-yl)methanethiol: undergoes various types of chemical reactions:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).

  • Reduction: The compound can be reduced to form the corresponding thiolate anion using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: The pyrazole ring can undergo nucleophilic substitution reactions with various reagents, leading to the formation of different derivatives.

  • Common Reagents and Conditions: Reagents such as thiourea, sodium borohydride, hydrogen peroxide, and lithium aluminum hydride are commonly used. Reaction conditions are typically optimized for temperature, pH, and solvent choice.

  • Major Products Formed: The major products include disulfides, sulfonic acids, thiolate anions, and various pyrazole derivatives.

Scientific Research Applications

(1-methyl-1H-pyrazol-4-yl)methanethiol: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammation.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-methyl-1H-pyrazol-4-yl)methanethiol exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to biological effects.

  • Pathways Involved: The specific pathways depend on the biological context, but may include oxidative stress pathways, inflammatory pathways, and cellular signaling pathways.

Comparison with Similar Compounds

(1-methyl-1H-pyrazol-4-yl)methanethiol: can be compared with other similar compounds, such as:

  • 1-methyl-1H-pyrazol-5-yl)methanethiol: This compound differs in the position of the methyl group on the pyrazole ring.

  • 1-(3-methyl-1H-pyrazol-4-yl)ethanone: This compound has an ethanone group instead of a thiol group.

  • 1-methyl-1H-pyrazole-4-carbaldehyde: This compound lacks the thiol group and has an aldehyde group instead.

The uniqueness of this compound lies in its combination of the pyrazole ring and the thiol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1-methylpyrazol-4-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-7-3-5(4-8)2-6-7/h2-3,8H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQZCVCQILGCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248624-50-1
Record name (1-methyl-1H-pyrazol-4-yl)methanethiol
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